
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un cycle pyrrolidine, un groupe amino et un cycle benzénique fluoré, ce qui en fait une molécule unique aux propriétés chimiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Les étapes clés comprennent :
Formation du cycle pyrrolidine : Elle peut être réalisée par une réaction de cyclisation impliquant un précurseur approprié.
Introduction du groupe amino : Cette étape implique souvent l'utilisation de réactions d'amination, où un groupe amine est introduit dans la molécule.
Fluorination : L'atome de fluor est introduit à l'aide d'agents fluorants dans des conditions contrôlées.
Estérification : La dernière étape implique la formation de la liaison ester, généralement en utilisant de l'alcool benzylique et un catalyseur acide approprié.
Méthodes de production industrielle
La production industrielle de (S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle peut impliquer des versions optimisées des voies de synthèse susmentionnées, en mettant l'accent sur la capacité d'adaptation, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et l'utilisation de solvants verts peuvent être employées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir certains groupes fonctionnels en leurs formes réduites correspondantes.
Substitution : L'atome de fluor et d'autres substituants sur le cycle benzénique peuvent être remplacés par d'autres groupes par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont couramment employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
(S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de (S)-4-(3-amino-2-oxopyrrolidin-1-yl)benzonitrile
- (S)-4-(3-amino-2-oxopyrrolidin-1-yl)benzonitrile
Unicité
(S)-4-(3-amino-2-oxopyrrolidin-1-yl)-3-fluorobenzoate de benzyle est unique en raison de la présence de l'atome de fluor et du groupe ester benzylique, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C18H17FN2O3 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
benzyl 4-[(3S)-3-amino-2-oxopyrrolidin-1-yl]-3-fluorobenzoate |
InChI |
InChI=1S/C18H17FN2O3/c19-14-10-13(18(23)24-11-12-4-2-1-3-5-12)6-7-16(14)21-9-8-15(20)17(21)22/h1-7,10,15H,8-9,11,20H2/t15-/m0/s1 |
Clé InChI |
ZFYRTZCZBWVZMJ-HNNXBMFYSA-N |
SMILES isomérique |
C1CN(C(=O)[C@H]1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
SMILES canonique |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



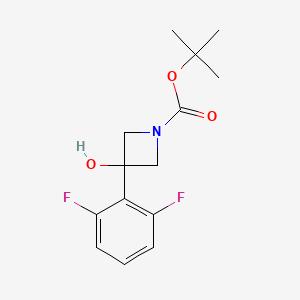

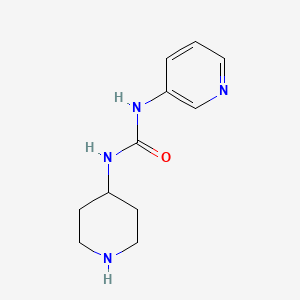

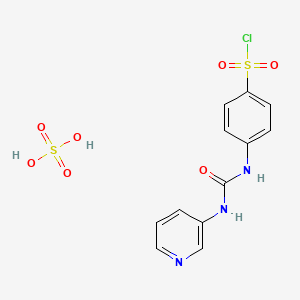
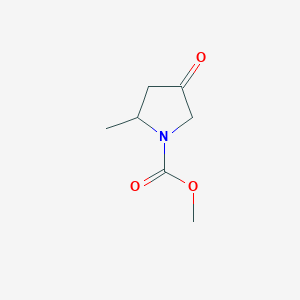
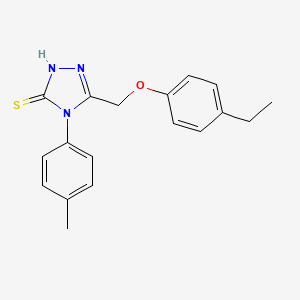
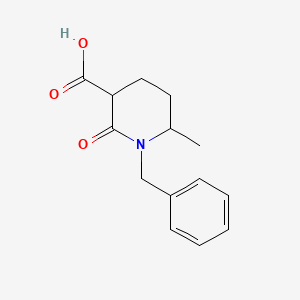


![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)


